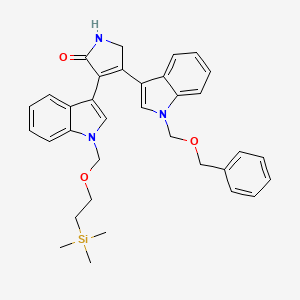
4-(1-(ベンジルオキシメチル)-1H-インドール-3-イル)-3-(1-((2-(トリメチルシリル)-エトキシ)メチル)-1H-インドール-3-イル)-1H-ピロール-2(5H)-オン
説明
4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(trimethylsilyl)-ethoxy)methyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C34H37N3O3Si and its molecular weight is 563.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(trimethylsilyl)-ethoxy)methyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(trimethylsilyl)-ethoxy)methyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
インドール誘導体は、医薬品の合成における中間体として一般的に使用されます。 この化合物の構造は、多くの薬理学的に活性な分子におけるコア構造であるインドールの存在により、薬物開発における潜在的な有用性を示唆しています 。その複雑な構造は、抗ウイルス、抗炎症、または抗癌特性を持つ化合物の合成における前駆体となる可能性があります。
抗ウイルス研究
インドール誘導体は、抗ウイルス剤として有望であることが示されています。 この化合物は、インフルエンザAおよびコクサッキーB4ウイルスなどのウイルスに対して阻害活性を示すことが報告されているインドール部分を利用して、さまざまなRNAおよびDNAウイルスに対する有効性について調査することができます 。
がん治療
複数のインドールユニットを持つこの化合物の構造的複雑さは、細胞分裂に不可欠なタンパク質であるチューブリンと相互作用することを可能にする可能性があります。 この相互作用は、チューブリンの重合を阻害する可能性があり、がん細胞の増殖を停止させる可能性があるため、抗癌剤の有望なメカニズムです 。
有機合成
有機化学では、トリメチルシリル基は、保護基として、または他の化学変換の前駆体として頻繁に使用されます。 この化合物は、トリメチルシリル部分を持つため、他の複雑な有機分子の合成において、重要な中間体または試薬として役立つ可能性があります 。
分析化学
この化合物の構造は、分析化学、特にガスクロマトグラフィー質量分析(GC-MS)におけるシリル化剤としての潜在的な使用を示しています。 シリル化は、化合物の揮発性誘導体の形成に役立ち、GC-MSによる分析を容易にします 。
ステロイドホルモン検出
この化合物の構造的特徴から、17-アルファ-エチニルエストラジオールやエストロンなどのステロイドホルモンの検出に役立つ可能性があります。 この用途は、特に内分泌学の分野およびホルモン関連疾患の研究に関連しています 。
植物生物学
インドール誘導体は、インドール-3-酢酸などの植物ホルモンと構造的に類似しているため、植物生物学において重要な役割を果たします。 この化合物は、植物ホルモンの合成または調節に関連する研究に使用でき、植物の成長と発達に関する研究に影響を与えます 。
特性
IUPAC Name |
3-[1-(phenylmethoxymethyl)indol-3-yl]-4-[1-(2-trimethylsilylethoxymethyl)indol-3-yl]-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O3Si/c1-41(2,3)18-17-39-23-37-21-30(27-14-8-10-16-32(27)37)33-28(19-35-34(33)38)29-20-36(31-15-9-7-13-26(29)31)24-40-22-25-11-5-4-6-12-25/h4-16,20-21H,17-19,22-24H2,1-3H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIITZFCGHFDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=CC=CC=C21)C3=C(CNC3=O)C4=CN(C5=CC=CC=C54)COCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















